REACTION_CXSMILES
|
Cl[C:2]1[N:17]=[CH:16][CH:15]=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[CH:8]=1)=[O:5].[NH2:18][CH:19]1[CH2:24][CH2:23][N:22]([CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:21][CH2:20]1.C(=O)([O-])[O-].[K+].[K+].C(OC(=O)C)C>C1(C)C(C)=CC=CC=1>[CH2:25]([N:22]1[CH2:23][CH2:24][CH:19]([NH:18][C:2]2[N:17]=[CH:16][CH:15]=[CH:14][C:3]=2[C:4]([NH:6][C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[CH:8]=2)=[O:5])[CH2:20][CH2:21]1)[C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)NC2=CC(=CC=C2)Cl)C=CC=N1
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
NC1CCN(CC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.3 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 1N HCl
|
Type
|
CUSTOM
|
Details
|
The aqueous layer thus formed
|
Type
|
WASH
|
Details
|
was washed with 30 ml of ethylacetate
|
Type
|
ADDITION
|
Details
|
by adding 2 N sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted two or three times with 20 ml of methylene chloride
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried over a desiccant, and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a reduced pressure
|
Type
|
CUSTOM
|
Details
|
A desired fraction obtained by purification through silica gel chromatography
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in a reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)NC1=C(C(=O)NC2=CC(=CC=C2)Cl)C=CC=N1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |